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radiochemotherapy protocol
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Compound Focus: Galunisertib

CAS No.: 700874-72-2

Cat. No.: S528666

Clinical Trial Protocol & Key Findings

The open-label, two-arm phase 1b/2a study investigated adding Galunisertib to standard therapy. The design

and primary outcomes are summarized below [1].

Aspect Phase 1b (Dose Finding) Phase 2a (Randomized Evaluation)
Objective Determine safe & tolerable Phase 2 Confirm tolerability & pharmacodynamic
dose of Galunisertib with TMZ/RTX profile; determine efficacy [1].
[1].
Patient Not randomized; Galunisertib + Randomized 3:1 to Galunisertib +
Allocation TMZ/RTX only [1]. TMZ/RTX (n=40) vs. TMZ/RTX alone

(Control, n=16) [1].

Galunisertib Intermittent, 14 days on/14 days off Intermittent, 14 days on/14 days off. Used

Dosing per 28-day cycle. Tested: 150 mg BID 150 mg BID (300 mg/day) from Phase 1b
(300 mgl/day) [1]. [1].

Radiotherapy Total dose up to 60 Gy, delivered in 30 Same as Phase 1b [1].

(RTX) fractions of 1.8-2.0 Gy, 5 days/week

for 6 weeks [1].

© 2026 Smolecule. All rights reserved. 1/6 Tech Support


https://www.smolecule.com/products/s528666?utm_src=pdf-body
https://www.smolecule.com/products/s528666?utm_src=pdf-interest
https://www.smolecule.com/products/s528666?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7497674/
https://www.smolecule.com/products/s528666?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

Aspect Phase 1b (Dose Finding) Phase 2a (Randomized Evaluation)
Temozolomide Administered as per standard of care Administered as per standard of care [1].
(TMZ) (Stupp protocol) [1].
Treatment All patients received =6 cycles until Same as Phase 1b [1].
Cycles progression, death, or unacceptable

toxicity [1].
Efficacy Outcome Galunisertib + TMZ/IRTX TMZ/RTX (Control)
Median Overall Survival (OS) 18.2 months [1] 17.9 months [1]
Median Progression-Free Survival (PFS) 7.6 months [1] 11.5 months [1]
Disease Control Rate (DCR) 80% (32/40 patients) [1] 56% (9/16 patients) [1]

Galunisertib Mechanism of Action and
Pharmacodynamics

Galunisertib is an oral small-molecule inhibitor that selectively targets the transforming growth factor-beta
receptor I (TGF-Bf RI/ALKS). It inhibits the serine/threonine kinase activity of the receptor, thereby
preventing the phosphorylation of downstream SMAD2 and SMAD3 proteins. This blockade abrogates the
canonical TGF-f signaling pathway, which is known to promote tumor growth, invasion, metastasis, and

immunosuppression in the tumor microenvironment [2].

The pharmacodynamic effects of Galunisertib were evaluated by monitoring the phosphorylation of
SMAD2 (pSMAD?2) in tumor tissue. The study also characterized changes in major T-cell subsets (including
CD4+, CD8+, and T regulatory cells) in patient blood samples during treatment to understand the

immunomodulatory impact of TGF-f3 pathway inhibition [1].

Efficacy and Safety Conclusions
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The phase 2a study concluded that adding Galunisertib to standard TMZ/RTX did not result in statistically
significant differences in overall survival, progression-free survival, or safety profile compared to the control
arm. The pharmacokinetic profile of Galunisertib in the combination regimen was consistent with previous
monotherapy data [1]. A 2025 network meta-analysis also noted that Galunisertib in combination with

standard therapy did not result in a survival advantage over standard treatment alone [3].

Preclinical Insights for Future Protocol Development

Although the primary clinical trial was negative, subsequent preclinical research suggests potential strategies
to overcome therapeutic resistance in Glioblastoma (GBM). One study found that therapeutic-resistant GBM
models exhibited upregulated TGF-f signaling and increased aldehyde dehydrogenase (ALDH) activity. The
alcoholism drug Disulfiram, an ALDH inhibitor, was shown to sensitize these resistant GBM cells to
Galunisertib both in vitro and in vivo [4]. This indicates that simultaneously targeting cancer stem cells
(with Disulfiram) and the immunosuppressive microenvironment (with Galunisertib) could be a viable

strategy worth exploring in future clinical protocols for recurrent GBM.

Diagram of Galunisertib's Mechanism and Workflow

The following diagram visualizes the mechanistic pathway of Galunisertib and the structure of the clinical

trial.
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Galunisertib Mechanism of Action

TGF-f Ligand Galunisertib

Inhibits

TGF-3 Receptor |
(ALK5)

Phosphorylates

p-SMAD2/SMAD3
Complex Formation

Translocates to

Nuclear Translocation &
Gene Transcription

Promotes

Pro-Tumorigenic Effects:
* Immunosuppression
* EMT & Invasion
» Angiogenesis

Clinical Trial Workflow (Phase 1b/2a)

Newly Diagnosed
Malignant Glioma

Phase 1b
Dose Finding
(150 mg BID selected)

Phase 2a
Randomization 3:1

Arm B: TMZ/RTX +
Galunisertib (150 mg BID)
14 days on/14 days off

Arm A: Standard TMZ/RTX

Primary Outcome:
No significant difference
in Overall Survival

Click to download full resolution via product page

Key Takeaways for Researchers

¢ Established Clinical Protocol: The detailed dosing schedule (intermittent 150 mg BID) and
combination with TMZ/RTX provide a validated, safe, and well-characterized protocol for future
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research, even though it did not improve survival [1].

¢ Focus on Patient Subgroups: The lack of overall efficacy highlights the need for predictive
biomarkers to identify patient subgroups that might benefit from TGF-3 inhibition.

¢ Promising Combinatorial Approach: Preclinical evidence suggests that combining Galunisertib
with agents like Disulfiram that target cancer stemness could be a more effective strategy and
warrants further investigation [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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